4-(Hydrazinylmethyl)benzonitrile
Overview
Description
4-(Hydrazinylmethyl)benzonitrile is an organic compound with the molecular formula C8H9N3. It consists of a benzene ring substituted with a hydrazinylmethyl group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Hydrazinylmethyl)benzonitrile involves the reaction of 4-chloromethylbenzonitrile with hydrazine hydrate in ethanol under reflux conditions. The resulting product, 4-(hydrazinomethyl)benzonitrile, is then treated with hydrochloric acid to obtain the desired hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or hydrazones.
Scientific Research Applications
4-(Hydrazinylmethyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly in the development of anticonvulsant and anti-inflammatory agents.
Material Science: The nitrile group and aromatic ring system contribute to interesting electronic and structural properties, making it useful for developing novel materials.
Biological Research: It is used in the synthesis of various biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)benzonitrile involves its interaction with molecular targets through its hydrazinyl and nitrile groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The exact pathways and targets depend on the specific application and the nature of the compounds derived from it.
Comparison with Similar Compounds
Similar Compounds
4-(Hydrazinomethyl)benzonitrile: Similar structure but without the hydrochloride salt.
4-Cyanobenzoic acid: Contains a nitrile group but lacks the hydrazinylmethyl group.
Benzonitrile: A simpler structure with only a nitrile group attached to the benzene ring.
Uniqueness
4-(Hydrazinylmethyl)benzonitrile is unique due to the presence of both hydrazinyl and nitrile functional groups, which provide a versatile platform for various chemical reactions and applications. This dual functionality makes it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
4-(hydrazinylmethyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-1-3-8(4-2-7)6-11-10/h1-4,11H,6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKJNUVHWQCCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302742 | |
Record name | 4-(Hydrazinylmethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-23-9 | |
Record name | 4-(Hydrazinylmethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51421-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Hydrazinylmethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.